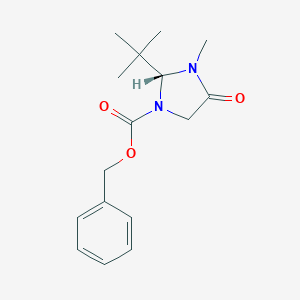

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone

Vue d'ensemble

Description

®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable carbonyl compound, followed by cyclization with a methylating agent. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazolidinone oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.

Substitution: Nucleophilic substitution reactions are possible, where the tert-butyl or methyl groups can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

Applications De Recherche Scientifique

®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone has several scientific research applications:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with chiral centers.

Industry: It is utilized in the development of new materials and catalysts, contributing to advancements in industrial chemistry.

Mécanisme D'action

The mechanism of action of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved often include modulation of enzyme activity or receptor signaling, contributing to its observed effects in different applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone include other imidazolidinone derivatives with different substituents, such as:

- ®-1-Z-2-tert-butyl-3-ethyl-4-imidazolidinone

- ®-1-Z-2-tert-butyl-3-phenyl-4-imidazolidinone

- ®-1-Z-2-tert-butyl-3-isopropyl-4-imidazolidinone

Uniqueness

The uniqueness of ®-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone lies in its specific substituents, which confer distinct steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound in various research and industrial applications.

Activité Biologique

(R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the imidazolidinone class of compounds, characterized by a five-membered ring containing nitrogen atoms. Its structure allows for various modifications that can influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been studied as a reversible competitive inhibitor of human neutrophil elastase (HNE), an enzyme implicated in various inflammatory processes. The compound's design allows it to effectively dock into the active site of HNE, leading to selective inhibition over other similar enzymes, such as proteinase 3 (Pr3) .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects on HNE. A study synthesized several analogues based on this scaffold, which showed varying degrees of selectivity and potency against HNE compared to Pr3. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the imidazolidinone ring could enhance inhibitory activity .

Receptor Binding

In addition to enzyme inhibition, this compound has been evaluated for its potential to bind to various receptors involved in cellular signaling pathways. Its ability to modulate receptor activity suggests applications in therapeutic areas such as cancer treatment, where receptor modulation can influence tumor growth and survival .

Case Study 1: Neutrophil Elastase Inhibition

A series of experiments were conducted to evaluate the inhibitory potency of this compound derivatives against HNE. The results indicated that certain compounds achieved IC50 values in the low micromolar range, demonstrating significant potential for therapeutic applications in inflammatory diseases .

Case Study 2: Transporter Interactions

Further studies explored the interaction of this compound with L-type amino acid transporter 1 (LAT1), which is crucial for transporting essential amino acids across the blood-brain barrier. The compound's ability to act as a ligand for LAT1 suggests its potential use in drug delivery systems targeting central nervous system disorders .

Research Findings Summary

| Study | Focus | Findings |

|---|---|---|

| Neutrophil Elastase Inhibition | Enzyme inhibition | Potent inhibitors with low micromolar IC50 values identified |

| LAT1 Interaction | Receptor binding | Potential for enhancing drug delivery across the blood-brain barrier |

Propriétés

IUPAC Name |

benzyl (2R)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEQABAXFGVJED-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350800 | |

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119906-46-6 | |

| Record name | (R)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.